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Compound of Interest
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Cat. No.: B135411

An In-depth Technical Guide to the Theoretical and Computational Studies of 1,3-
Dimethyladamantane

Introduction

1,3-Dimethyladamantane (1,3-DMA) is a saturated polycyclic hydrocarbon belonging to the
diamondoid family.[1] Characterized by a rigid, cage-like tricyclic structure with two methyl
groups at the bridgehead positions, its molecular formula is C12Hz20.[1][2] This unique and
stable structure makes 1,3-Dimethyladamantane a subject of significant interest in various
scientific fields.[3] It serves as a valuable model compound for studying the properties and
reactivity of strained ring systems and is a crucial building block in organic synthesis.[1][3]
Notably, it is a key intermediate in the synthesis of Memantine, a pharmaceutical agent used in
the treatment of Alzheimer's disease.[1][4]

This technical guide provides a comprehensive overview of the theoretical and computational
approaches used to investigate the structural, spectroscopic, and thermodynamic properties of
1,3-Dimethyladamantane. It is intended for researchers, scientists, and drug development
professionals seeking a deeper understanding of this molecule's characteristics.

Molecular Structure and Physicochemical
Properties
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The adamantane cage is a highly stable and symmetric hydrocarbon framework. The addition
of methyl groups at the 1 and 3 positions introduces specific steric and electronic effects that
influence its overall properties. The molecular structure is spatially symmetrical, which
contributes to its high stability compared to its isomers like perhydroacenaphthene.[5]

Table 1: General and Physicochemical Properties of 1,3-Dimethyladamantane

Property Value Reference
IUPAC Name 1,3-dimethyladamantane [2]
CAS Number 702-79-4 [6]
Molecular Formula Ci12H20

Molecular Weight 164.29 g/mol

Appearance Clear colourless liquid [4]
Melting Point -30 °C [4]
Boiling Point 201.5°C [4]
Density 0.886 g/mL at 25 °C

Refractive Index n20/D 1.478

Flash Point 53 °C (127.4 °F) - closed cup

| Solubility | Low solubility in polar solvents (e.g., water); higher solubility in non-polar organic
solvents (e.g., hexane, toluene).[3] |[3] |

Computational Methodologies

A variety of computational methods are employed to model the properties of 1,3-
Dimethyladamantane. These theoretical approaches provide insights that complement
experimental findings.

e Density Functional Theory (DFT): This is a quantum mechanical method widely used to
predict the electronic structure of molecules. For 1,3-DMA, DFT is ideal for geometry
optimization to find the lowest energy structure, calculation of vibrational frequencies (to
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predict IR and Raman spectra), and prediction of NMR chemical shifts. Common
functional/basis set combinations for molecules of this type include B3LYP/6-31G(d,p).

Molecular Mechanics (MM): This method uses classical physics to model molecular systems.
It is computationally less expensive than DFT, making it suitable for rapid conformational
analysis and for studying larger systems involving 1,3-DMA.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic
behavior of 1,3-DMA over time. This can provide insights into its conformational flexibility,
interactions with solvents, and thermodynamic properties in the condensed phase.

General Computational Workflow for 1,3-Dimethyladamantane
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Caption: General computational workflow for studying 1,3-Dimethyladamantane.

Theoretical and Experimental Data
Crystallographic and Structural Data

Experimental structural data for 1,3-DMA has been determined by X-ray diffraction.[7][8] At low
temperatures, it exists in a monoclinic phase, which transforms into a hexagonal plastic phase
at higher temperatures.[7][8] These experimental values are critical for validating the accuracy
of computational geometry optimizations.

Table 2: Crystal Structure Data for 1,3-Dimethyladamantane (Low-Temperature Phase)

Parameter Value Reference
Crystal System Monoclinic [2]1[7][8]
Space Group P12l/cl [2][71[8]

a 7.7576 A [2]

b 12.0856 A [2]

C 11.7068 A [2]

a 90.0000° [2]

B 112.271° 2]

y 90.0000° [2]

z 4 [2]

| Temperature | 120 K |[8] |

Spectroscopic Data

Spectroscopic data provides a fingerprint of the molecule's structure and bonding.
Experimental spectra are available from various sources and can be accurately predicted using
computational methods.
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Table 3: Availability of Experimental Spectra for 1,3-Dimethyladamantane

Spectrum Type Source/Database Notes

Sigma-Aldrich, Spectrum available in
IH NMR .

ChemicalBook CDCIs solvent.[2][9][10]
13C NMR ChemicalBook Data available.[9]

) Electron lonization (EI) mass
Mass Spectrometry (MS) NIST Chemistry WebBook ]
spectrum available.[2][11]

| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem | Vapor phase IR spectrum
available.[2][6] |

Thermodynamic and Kinetic Data

The thermal stability of 1,3-DMA is a critical property, particularly for its application as a high
energy-density fuel.[12] Studies have investigated its thermal decomposition kinetics.

Table 4: Thermal Decomposition Kinetics of 1,3-Dimethyladamantane

Parameter Value Conditions Reference
Activation Energy Batch reactor, 693-
183 kJ-mol—* [12]
(Ea) 743 K
Pre-exponential Batch reactor, 693-
2.39 x 107 51 [12]
Factor (A) 743 K
Rate Constant (k) 4,00 x 1077s7t at 693 K [12]

| Rate Constant (k) | 35.19 x 10~7 s~1 | at 743 K |[12] |

A proposed mechanism for the thermal decomposition involves a combination of isomerization,
hydrogen transfer, 3-scission, and dehydrogenation to yield products like toluene and xylene.
[12]
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Logical Relationships and Synthetic Pathways

The structure of 1,3-DMA dictates its physical properties and its utility as a synthetic precursor.

Structure-Property-Application Relationship
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Caption: Relationship between 1,3-DMA's structure, properties, and applications.

1,3-Dimethyladamantane is not only studied for its intrinsic properties but also as a key
starting material. Its synthesis often involves the rearrangement of other polycyclic
hydrocarbons.
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Caption: Synthesis of 1,3-DMA and its use as a precursor for Memantine.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing
research.

X-ray Crystallography
This protocol is based on the study of polymorphism in 1,3-disubstituted adamantanes.[7][8]

» Crystal Growth: Single crystals of 1,3-DMA suitable for X-ray diffraction are typically grown
by slow evaporation of a solution or by sublimation.

o Data Collection: A selected crystal is mounted on a goniometer head. The sample is cooled
to a low temperature (e.g., 120 K) to reduce thermal motion. Data is collected using a
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diffractometer equipped with a suitable X-ray source (e.g., Mo Ka).

Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is solved using direct
methods or Patterson methods and then refined using full-matrix least-squares on F2. All
non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in
calculated positions.

Differential Scanning Calorimetry (DSC)

DSC is used to study the phase transitions of 1,3-DMA.[7][8]

Sample Preparation: A small amount of 1,3-DMA (typically 5-10 mg) is hermetically sealed in
an aluminum pan. An empty sealed pan is used as a reference.

Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated
and cooled at a controlled rate (e.g., 5-10 K/min) over the temperature range of interest.

Data Analysis: The heat flow to the sample is measured relative to the reference.
Endothermic and exothermic events, such as melting and phase transitions, appear as
peaks in the DSC thermogram. The temperature and enthalpy of these transitions are
determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a standard protocol for obtaining *H and 3C NMR spectra.[10]

o Sample Preparation: Approximately 5-15 mg of 1,3-Dimethyladamantane is dissolved in
about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm
NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to ensure homogeneity.

Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency
pulses and recording the resulting free induction decay (FID). A sufficient number of scans
are averaged to obtain a good signal-to-noise ratio.
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e Processing: The FID is Fourier transformed to produce the frequency-domain NMR
spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the
residual solvent peak or tetramethylsilane).

Conclusion

1,3-Dimethyladamantane is a molecule of considerable theoretical and practical importance.
Computational studies, particularly those employing DFT methods, provide powerful tools for
predicting its structural, spectroscopic, and thermodynamic properties, offering excellent
correlation with experimental data obtained from techniques like X-ray crystallography, DSC,
and NMR. The synergy between theoretical calculations and experimental validation has
deepened our understanding of this rigid hydrocarbon, reinforcing its role as a model system
and as a vital intermediate in the synthesis of pharmaceuticals and advanced materials. Future
studies may focus on more complex phenomena, such as its behavior at interfaces, its role in
self-assembled monolayers, and the computational design of new derivatives with tailored
properties for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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